4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
Description
The compound features a benzonitrile core substituted with a piperidinylmethyl group bearing an aminomethyl moiety at the 3-position of the piperidine ring. This structural framework is critical for interactions with biological targets, particularly those requiring nitrogen-containing heterocycles for binding.
Properties
IUPAC Name |
4-[[3-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-8-12-3-5-13(6-4-12)10-17-7-1-2-14(9-16)11-17;/h3-6,14H,1-2,7,9-11,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPZAPMQMOJGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with 3-(aminomethyl)piperidine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or piperidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula and a molecular weight of 265.78 g/mol . It is also known by several synonyms, including 1353973-79-1, 4-(3-Aminomethyl-piperidin-1-ylmethyl)-benzonitrile hydrochloride, and 4-[[3-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride .
Potential Applications
While the specific applications of 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride are not detailed within the provided search results, the US patent US7795293B2 does refer to a related compound, 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine), as a thrombopoietin (TPO) mimetic useful as an agonist of the TPO receptor, particularly in enhancing platelet production . Given the structural similarity, 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride may have potential in pharmaceutical research . AstaTech, Inc. offers the compound at 95% purity, suggesting its use as a reagent in chemical synthesis and pharmaceutical research . Parchem also supplies the compound, indicating its availability for various specialty chemical applications .
Mechanism of Action
The mechanism of action of 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target sites, influencing the compound’s biological activity. The piperidine ring may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Piperidine Ring
The position of the aminomethyl group on the piperidine ring significantly influences physicochemical and biological properties:
Positional Isomers on the Benzene Ring
The substitution pattern on the benzene ring also plays a role in molecular interactions:
Heterocycle Variations
Replacing piperidine with other heterocycles alters ring size and flexibility:
Functional Group Modifications
Additional substituents like trifluoromethyl groups impact electronic properties:
Biological Activity
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, also known by its CAS number 1353973-79-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its pharmacological properties.
Basic Information
- Chemical Name : 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
- Molecular Formula : C14H20ClN3
- Molecular Weight : 265.78 g/mol
- CAS Number : 1353973-79-1
Structure
The compound features a piperidine ring attached to a benzonitrile moiety, which is indicative of its potential interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds with similar structural motifs to 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride exhibit significant antibacterial properties. For instance, derivatives of piperidine have been shown to possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, derivatives containing piperidine cores have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. Such activities are critical in the context of treating conditions like Alzheimer's disease and managing urea levels in patients with renal issues.
Summary of Enzyme Inhibition Studies
Cytotoxicity
The cytotoxic effects of related compounds have been studied against various cancer cell lines. For example, piperidine derivatives have demonstrated selective toxicity towards neoplastic cells while sparing normal cells, indicating their potential as anticancer agents .
Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) | Selectivity |
|---|---|---|---|
| Compound C | HSC-2 (oral cancer) | <1.0 | High |
| Compound D | HL-60 (leukemia) | <1.0 | High |
Study on Piperidine Derivatives
In a study focusing on piperidine derivatives, researchers synthesized various compounds and assessed their pharmacological profiles. Among these, some exhibited promising results as AChE inhibitors with IC50 values significantly lower than standard reference drugs . The binding interactions with bovine serum albumin (BSA) were also evaluated, revealing strong affinities that suggest effective bioavailability.
Comparative Analysis of Biological Activities
A comparative analysis was conducted on several piperidine-based compounds to evaluate their biological activities across different assays:
| Compound Name | Antibacterial Activity | AChE Inhibition | Cytotoxicity |
|---|---|---|---|
| 4-Aminobenzonitrile Derivative 1 | Moderate | Strong (IC50 = 0.63 µM) | Low |
| 4-Aminobenzonitrile Derivative 2 | Strong | Moderate (IC50 = 5 µM) | High |
This analysis highlights the diverse biological activities associated with structural variations in piperidine derivatives.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination steps. For example, analogous piperidine derivatives are synthesized via reactions between aryl halides (e.g., 4-chlorobenzonitrile) and aminomethylpiperidine precursors under alkaline conditions, followed by HCl salt formation . Temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents are critical for minimizing side products like N-oxide derivatives . Post-synthesis purification often employs recrystallization or column chromatography.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use tandem analytical techniques:
- HPLC (e.g., C18 column, 206 nm detection) to assess purity (>98% recommended for biological assays) .
- 1H NMR to confirm substituent positions and detect residual solvents (e.g., acetone at 2.1 ppm) .
- LC/MS for molecular weight verification (e.g., [M+H]+ ion matching theoretical mass) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to decomposition under light or heat. Store at -20°C in airtight, amber vials with desiccants (e.g., silica gel). Stability studies recommend periodic HPLC checks to monitor degradation products like hydrolyzed nitrile groups or oxidized piperidine rings .
Advanced Research Questions
Q. How can researchers design assays to evaluate its enzyme inhibition mechanisms (e.g., FPTase/GGPTase-I)?
- Methodological Answer :
- Use radiolabeled substrates (e.g., [³H]-farnesyl pyrophosphate) in in vitro inhibition assays.
- Optimize buffer conditions (pH 6.5–7.5, 1–5 mM Mg²⁺) to maintain enzyme activity .
- Calculate IC₅₀ values via dose-response curves (e.g., 2–100 nM range) and validate specificity using mutant enzyme isoforms .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ionic strength, ATP concentration) or compound purity. Standardize protocols:
- Pre-treat compounds with Chelex resin to remove trace metal contaminants .
- Use isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic activity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Modify the benzonitrile group to assess electronic effects on receptor binding (e.g., replace with carboxylic acid or amide) .
- Explore substitutions on the piperidine ring (e.g., methyl or fluoro groups) to enhance metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Methodological Answer :
- Rodent models : Administer intravenously (1–5 mg/kg) and collect plasma samples for LC-MS/MS analysis to calculate half-life and bioavailability .
- Monitor metabolites (e.g., hydrolyzed nitrile to carboxylic acid) using high-resolution mass spectrometry (HRMS) .
Safety & Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use fume hoods, nitrile gloves, and lab coats to prevent exposure .
- In case of skin contact, rinse with 0.1 M acetic acid (pH 3.5) to neutralize residual base .
- Dispose of waste via incineration (≥1000°C) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
